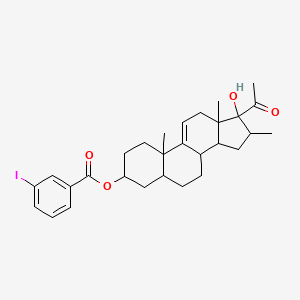
17-hydroxy-16-methyl-20-oxopregn-9(11)-en-3-yl 3-iodobenzoate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
17-hydroxy-16-methyl-20-oxopregn-9(11)-en-3-yl 3-iodobenzoate is a synthetic steroid that has been used extensively in scientific research. It is a potent and selective agonist of the progesterone receptor, and has been used to investigate the role of progesterone in various physiological processes.
Mecanismo De Acción
17-hydroxy-16-methyl-20-oxopregn-9(11)-en-3-yl 3-iodobenzoate acts as a potent and selective agonist of the progesterone receptor. It binds to the receptor and activates it, leading to a cascade of downstream effects. These effects include the regulation of gene expression, the modulation of cell proliferation and differentiation, and the regulation of immune function.
Biochemical and Physiological Effects:
The biochemical and physiological effects of 17-hydroxy-16-methyl-20-oxopregn-9(11)-en-3-yl 3-iodobenzoate are complex and varied. It has been shown to have a wide range of effects on various physiological systems, including the female reproductive system, the immune system, and the nervous system. Some of the most important effects of this compound include the regulation of ovulation, the modulation of the menstrual cycle, and the regulation of the immune response.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of using 17-hydroxy-16-methyl-20-oxopregn-9(11)-en-3-yl 3-iodobenzoate in lab experiments is its potency and selectivity. It is a highly specific agonist of the progesterone receptor, which makes it an ideal tool for investigating the role of progesterone in various physiological processes. However, there are also some limitations to its use. For example, it can be difficult to obtain and synthesize, and its effects can be complex and difficult to interpret.
Direcciones Futuras
There are many potential future directions for research on 17-hydroxy-16-methyl-20-oxopregn-9(11)-en-3-yl 3-iodobenzoate. One area of interest is the development of new therapeutic agents based on this compound. Another area of interest is the investigation of its effects on various physiological systems, including the nervous system and the immune system. Additionally, there is a need for further research on the mechanisms of action of this compound, as well as its potential as a tool for investigating the role of progesterone in various physiological processes.
Métodos De Síntesis
The synthesis of 17-hydroxy-16-methyl-20-oxopregn-9(11)-en-3-yl 3-iodobenzoate involves several steps, including the protection of the hydroxyl group, the formation of the enone, and the iodination of the benzene ring. The final product is obtained through a deprotection step. This synthesis method has been well-established and is widely used in the scientific community.
Aplicaciones Científicas De Investigación
17-hydroxy-16-methyl-20-oxopregn-9(11)-en-3-yl 3-iodobenzoate has been used in a variety of scientific research applications. One of the most important uses of this compound is in the study of the progesterone receptor and its role in various physiological processes. It has also been used to investigate the effects of progesterone on the female reproductive system, as well as its potential as a therapeutic agent for various diseases, including breast cancer and endometriosis.
Propiedades
IUPAC Name |
(17-acetyl-17-hydroxy-10,13,16-trimethyl-1,2,3,4,5,6,7,8,12,14,15,16-dodecahydrocyclopenta[a]phenanthren-3-yl) 3-iodobenzoate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C29H37IO4/c1-17-14-25-23-9-8-20-16-22(34-26(32)19-6-5-7-21(30)15-19)10-12-27(20,3)24(23)11-13-28(25,4)29(17,33)18(2)31/h5-7,11,15,17,20,22-23,25,33H,8-10,12-14,16H2,1-4H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RHCMOQFYLNZMFY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CC2C3CCC4CC(CCC4(C3=CCC2(C1(C(=O)C)O)C)C)OC(=O)C5=CC(=CC=C5)I |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C29H37IO4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
576.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![3-{4-[(2,4-dichlorobenzyl)oxy]-3-methoxyphenyl}-2-(3,4-dimethoxyphenyl)acrylonitrile](/img/structure/B5173114.png)
![2-[(3-methyl-5-oxo-1-phenyl-4,5-dihydro-1H-pyrazol-4-yl)methylene]-1H-indene-1,3(2H)-dione](/img/structure/B5173117.png)
![5-{[(5-chloro-3-pyridinyl)oxy]methyl}-N-(4-ethylbenzyl)-N-methyl-3-isoxazolecarboxamide](/img/structure/B5173131.png)

![4-{4-[(4-methyl-1-piperazinyl)carbonyl]-1-piperidinyl}-2-phenyl-6,7-dihydro-5H-cyclopenta[d]pyrimidine](/img/structure/B5173149.png)

![7-(1-methylethylidene)-3-{[(2-phenylethyl)amino]carbonyl}bicyclo[2.2.1]heptane-2-carboxylic acid](/img/structure/B5173169.png)
![2-[3-[3-(acetylamino)-4-methylphenyl]-6-oxo-1(6H)-pyridazinyl]-N-mesitylpropanamide](/img/structure/B5173173.png)
![1-cyclohexyl-4-{[6-(4-thiomorpholinyl)-3-pyridinyl]carbonyl}-1,4-diazepane](/img/structure/B5173178.png)
![N-(4-{[(6-methoxy-4-pyrimidinyl)amino]sulfonyl}phenyl)-3-(3-nitrophenyl)acrylamide](/img/structure/B5173195.png)
![5-chloro-N-({[2-chloro-5-(5-methyl-1,3-benzoxazol-2-yl)phenyl]amino}carbonothioyl)-2-methoxybenzamide](/img/structure/B5173196.png)
![N-[2-(tert-butylthio)ethyl]-4-{[(3,4-dimethylphenyl)(methylsulfonyl)amino]methyl}benzamide](/img/structure/B5173201.png)
![2-(1-pyrrolidinylcarbonyl)-5-(2-thienyl)-7-(trifluoromethyl)-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrimidine](/img/structure/B5173207.png)
![2-[(2,5-dichlorobenzyl)thio]-3-phenyl-4(3H)-quinazolinone](/img/structure/B5173212.png)